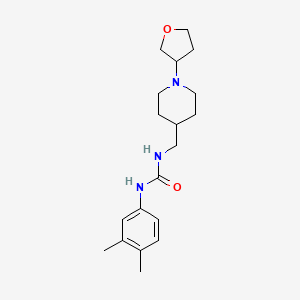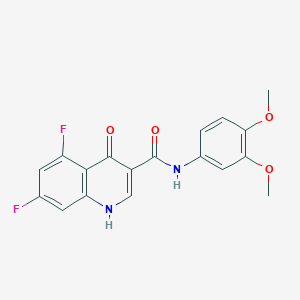
N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoline, a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other a pyridine ring . The presence of the dimethoxyphenyl group suggests that it may have properties similar to other compounds with this group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a double-ring structure. The 3,4-dimethoxyphenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The quinoline ring might participate in electrophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Synthesis and Derivative Development
One application in scientific research is the synthesis of novel derivatives through various chemical processes. For instance, the preparation of novel derivatives involves the use of N-(3,4-dimethoxyphenyl) compounds in creating compounds with substituents in specific positions, which are employed in further chemical reactions to produce targeted chemical entities with potential biological activities (Aghekyan et al., 2009).
Biological Activity Exploration
Research also delves into exploring the biological activities of compounds derived from N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide, such as their potential use in targeting specific receptors or biological pathways. Studies have been conducted to evaluate the affinity of methoxylated tetrahydroisoquinoliniums for apamin-sensitive binding sites, highlighting the structure-activity relationship crucial for designing compounds with enhanced biological activities (Graulich et al., 2006).
Pharmacological Applications
Further, the exploration of pharmacological applications, such as the development of quinolone antibacterial agents, showcases the importance of these compounds in contributing to the discovery and enhancement of therapeutic agents. For example, the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, demonstrate the compound's superior in vitro and in vivo potency, presenting it as a promising candidate for improved therapeutic agents (Miyamoto et al., 1990).
Chemical Properties and Reactions
Research on the chemical properties and reactions involving N-(3,4-dimethoxyphenyl) compounds includes studies on cyclization processes and the synthesis of complex structures. The synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and related compounds through Pummerer-type cyclization elucidates the role of specific reagents and conditions in facilitating these chemical transformations, providing insights into the chemical behavior of these compounds (Saitoh et al., 2001).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O4/c1-25-14-4-3-10(7-15(14)26-2)22-18(24)11-8-21-13-6-9(19)5-12(20)16(13)17(11)23/h3-8H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCRBLJCTZLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

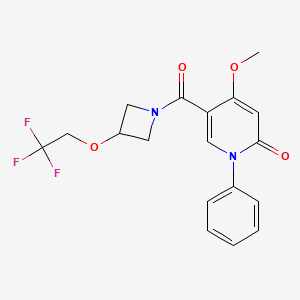
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
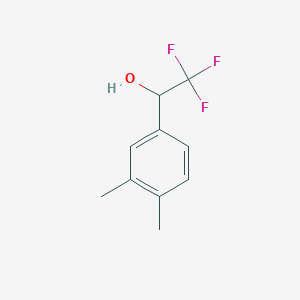

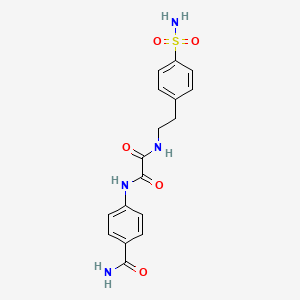
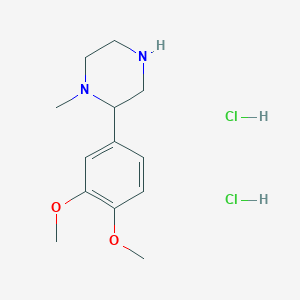
![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B2868618.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)
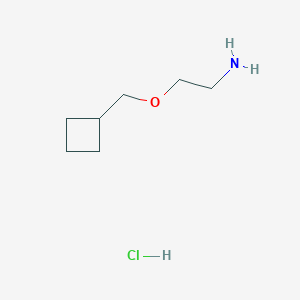
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)
![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)
